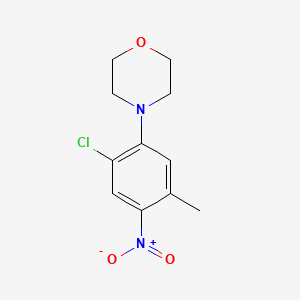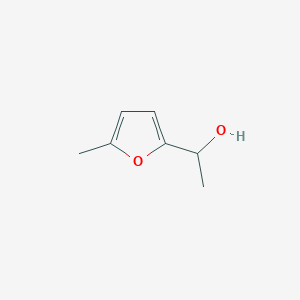
1,5-Dimethyl-2-furanmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2-furanmethanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furfural and belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a methyl group and a hydroxymethyl group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-furanmethanol can be synthesized through several methods. One common method involves the hydrogenation of 5-methylfurfural using a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or nickel (Ni) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-methylfurfural. This process can be carried out in a continuous flow reactor to enhance efficiency and yield. The use of heterogeneous catalysts, such as supported noble metals, is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-2-furanmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylfurfural or further to 5-methyl-2-furancarboxylic acid.
Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-Methylfurfural, 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furfuryl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-2-furanmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of resins, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-2-furanmethanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A precursor to many furan derivatives, including 1,5-Dimethyl-2-furanmethanol.
Furfuryl alcohol: Another derivative of furfural, used in the production of resins and polymers.
2-Methylfuran: A furan derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Eigenschaften
CAS-Nummer |
14003-15-7 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 |
InChI-Schlüssel |
NYWUEUASUFTGQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


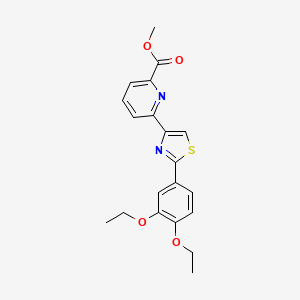
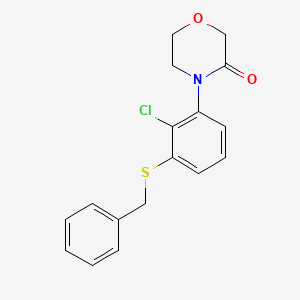
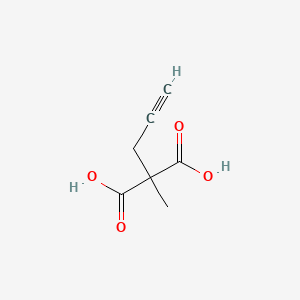
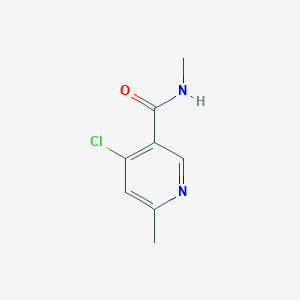
![1-(1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethan-1-one](/img/structure/B8738986.png)
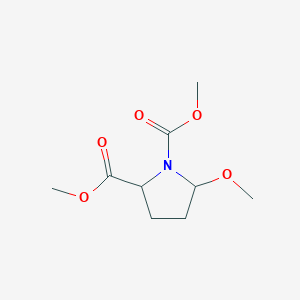
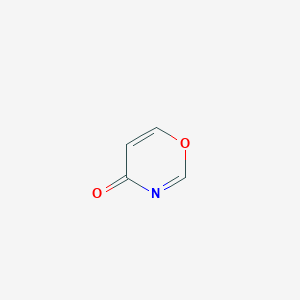
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)
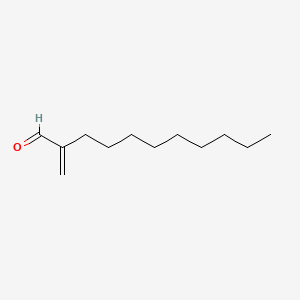
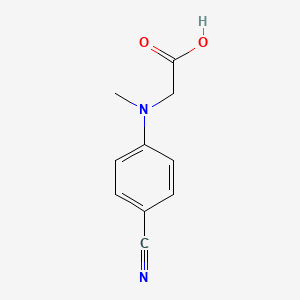
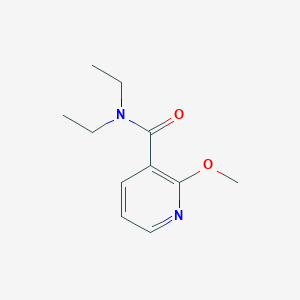
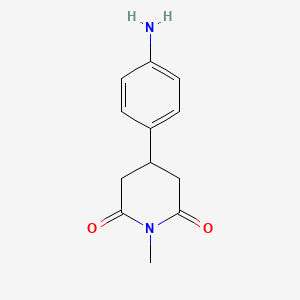
![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)
